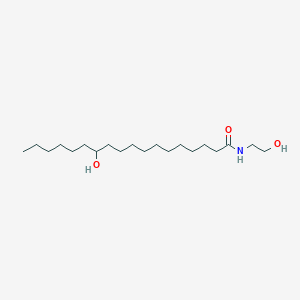
Benzoic acid, 2-(ethylamino)-5-sulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(ethylamino)-5-sulfo- is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.27 g/mol. This compound is commonly known as EABS and is used in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of EABS is not fully understood. However, it is known that EABS can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can result in changes in the conformation and function of the biological molecules.
Biochemische Und Physiologische Effekte
EABS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which can affect their structure and function. In addition, EABS has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EABS in lab experiments is its ability to act as a pH indicator and a fluorescent probe. This allows researchers to monitor changes in pH and fluorescence in real-time. However, one of the limitations of using EABS is its potential toxicity. It is important to use EABS in appropriate concentrations and to take necessary safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on EABS. One area of research is the development of new synthetic methods for EABS that are more efficient and cost-effective. Another area of research is the study of the interaction of EABS with biological molecules, such as proteins and nucleic acids, at the molecular level. This research can provide insight into the mechanism of action of EABS and its potential applications in drug discovery and development. Additionally, research on the potential toxicity of EABS and its effects on human health is needed.
Synthesemethoden
The synthesis of EABS is a multi-step process that involves several chemical reactions. The most common method for synthesizing EABS is by reacting 2-ethylaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of benzoic acid to the reaction mixture, which results in the formation of EABS.
Wissenschaftliche Forschungsanwendungen
EABS has several scientific research applications, including its use as a pH indicator and a fluorescent probe. It is also used in the synthesis of various organic compounds, including dyes and pharmaceuticals. In addition, EABS is used in the study of enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.
Eigenschaften
CAS-Nummer |
119-22-2 |
|---|---|
Produktname |
Benzoic acid, 2-(ethylamino)-5-sulfo- |
Molekularformel |
C9H11NO5S |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
2-(ethylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
WXUAZZARGUDIHU-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Andere CAS-Nummern |
119-22-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)










